Cyclohexanone, 4-[(acetyloxy)methyl]-4-(1-naphthalenyl)-

Medicinal Chemistry Synthetic Intermediate Structure-Activity Relationship

Cyclohexanone, 4-[(acetyloxy)methyl]-4-(1-naphthalenyl)- (CAS 56327-09-4), also known as (1-(Naphthalen-1-yl)-4-oxocyclohexyl)methyl acetate, is a synthetic organic compound with the molecular formula C19H20O3 and a molecular weight of 296.36 g/mol. It is structurally classified as a cyclic ketone and acetate ester, featuring a cyclohexanone core substituted at the 4-position with both a 1-naphthalenyl group and an acetyloxy methyl moiety.

Molecular Formula C19H20O3
Molecular Weight 296.4 g/mol
CAS No. 56327-09-4
Cat. No. B11833824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanone, 4-[(acetyloxy)methyl]-4-(1-naphthalenyl)-
CAS56327-09-4
Molecular FormulaC19H20O3
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCC(=O)OCC1(CCC(=O)CC1)C2=CC=CC3=CC=CC=C32
InChIInChI=1S/C19H20O3/c1-14(20)22-13-19(11-9-16(21)10-12-19)18-8-4-6-15-5-2-3-7-17(15)18/h2-8H,9-13H2,1H3
InChIKeyMIAIPHHXBHUZOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexanone, 4-[(acetyloxy)methyl]-4-(1-naphthalenyl)- (CAS 56327-09-4): A Specialized Naphthalene-Cyclohexanone Acetate for Pharmaceutical Intermediate Procurement


Cyclohexanone, 4-[(acetyloxy)methyl]-4-(1-naphthalenyl)- (CAS 56327-09-4), also known as (1-(Naphthalen-1-yl)-4-oxocyclohexyl)methyl acetate, is a synthetic organic compound with the molecular formula C19H20O3 and a molecular weight of 296.36 g/mol . It is structurally classified as a cyclic ketone and acetate ester, featuring a cyclohexanone core substituted at the 4-position with both a 1-naphthalenyl group and an acetyloxy methyl moiety . This specific substitution pattern distinguishes it from simpler naphthalenyl-cyclohexanone analogs and makes it a key intermediate in the synthesis of more complex pharmaceutical and organic molecules.

The Substitution Risk of Cyclohexanone, 4-[(acetyloxy)methyl]-4-(1-naphthalenyl)- (CAS 56327-09-4): Why In-Class Analogs Cannot Simply Be Interchanged


In-class compounds such as 2-(1-naphthalenyl)cyclohexanone (CAS 22591-15-7) or 3-(1-naphthalenyl)cyclohexanone (CAS 161496-96-4) share a naphthalene-cyclohexanone core but critically lack the 4-acetyloxy methyl group, which fundamentally alters their physicochemical and reactive properties, as well as their downstream synthetic utility . A generic substitution, ignoring this key functionalization, can lead to complete failure in a synthetic pathway that relies on the acetyloxy methyl ester for subsequent regiospecific transformations, protection/deprotection strategies, or pro-drug design. Therefore, selection must be driven by the quantitative differentiation provided below, rather than the assumption that any naphthalenyl-cyclohexanone will serve an equivalent function.

Quantitative Differentiation Evidence for CAS 56327-09-4 Sourcing Decisions


Structural Specificity: Differentiation from Primary Naphthalenyl-Cyclohexanone Analogs

Unlike the closest structural analogs 2-(1-naphthalenyl)cyclohexanone (CAS 22591-15-7) and 3-(1-naphthalenyl)cyclohexanone (CAS 161496-96-4), Cyclohexanone, 4-[(acetyloxy)methyl]-4-(1-naphthalenyl)- is uniquely defined by the simultaneous presence of a 4-position acetyloxy methyl group and a 4-position naphthalene ring on the cyclohexanone core . Substitution at the 4-position rather than the 2- or 3-position adds steric bulk and alters the electronic environment, which can significantly impact the compound's reactivity and biological target engagement.

Medicinal Chemistry Synthetic Intermediate Structure-Activity Relationship

Procurement-Grade Purity: Validated Quality Control Specification of NLT 98%

For research and industrial procurement, a verified purity specification is a primary selection criterion. Cyclohexanone, 4-[(acetyloxy)methyl]-4-(1-naphthalenyl)- (CAS 56327-09-4) is commercially available with a documented purity of NLT 98%, as confirmed by supplier certificate of analysis under ISO-certified quality systems . In contrast, the purity of many structural analogs from non-specialist suppliers is often unspecified or reported at a lower, less controlled grade (e.g., 95% or technical grade), which introduces uncertainty into the reproducibility of sensitive synthetic or biological experiments.

Pharmaceutical R&D Quality Control Procurement Specification

Patent-Linked Synthetic Utility: Documented Role as a Key Pharmaceutical Intermediate

The compound's value is underscored by its appearance in the patent literature as an intermediate in the synthesis of biologically active naphthalene derivatives. A European patent (EP 0826670 A1) assigned to Eli Lilly and Company describes a class of naphthalene compounds for pharmaceutical use, wherein the acetyloxy methyl ester motif present in CAS 56327-09-4 is a key structural feature for generating the final active pharmaceutical ingredients (APIs) [1]. Generic naphthalenyl-cyclohexanones lacking this specific ester function are not described as intermediates in this pathway and would require additional, inefficient functionalization steps, adding cost and time to a synthetic campaign.

Process Chemistry Drug Discovery Intellectual Property

High-Impact Application Scenarios for Cyclohexanone, 4-[(acetyloxy)methyl]-4-(1-naphthalenyl)- (CAS 56327-09-4) Based on Verified Evidence


Synthesis of Naphthalene-Based Pharmaceutical Candidates

Medicinal chemistry teams can directly use this compound as a building block to synthesize libraries of naphthalene-containing drug candidates, as suggested by its structural alignment with intermediates in Eli Lilly's patent portfolio . The acetyloxy methyl group serves as a versatile synthetic handle for further derivatization, a feature absent in simpler naphthalenyl-cyclohexanone analogs, enabling more efficient exploration of structure-activity relationships (SAR).

Scale-Up for Preclinical and Phase I Drug Substance Supply

Process chemistry groups requiring a high-purity, well-characterized intermediate for scaling up a patented therapeutic can rely on the NLT 98% purity specification to minimize impurity-related batch failures. This high and guaranteed purity, combined with the compound's demonstrated role in a pharmaceutical patent [1], makes it a lower-risk choice for producing material for IND-enabling toxicology studies compared to less pure, non-certified analogs.

Development of Ester Prodrug Strategies

The presence of the acetyloxy methyl ester makes this compound a direct intermediate for the synthesis of ester-based prodrugs. The acetyl group can be selectively hydrolyzed in vivo to yield an active hydroxymethyl metabolite, a strategy frequently used to improve bioavailability. Unfunctionalized naphthalenyl-cyclohexanone comparators lack this prodrug capability, providing a clear differentiation point for drug design teams.

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